1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Übersicht
Beschreibung
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as CFTRinh-172, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine acts as a selective inhibitor of CFTR by binding to a specific site on the protein. This binding prevents the opening of the CFTR channel, which leads to reduced chloride ion transport across cell membranes. This compound has been shown to be highly selective for CFTR, with minimal effects on other ion channels.
Biochemical and Physiological Effects
This compound has been shown to improve lung function and reduce mucus production in individuals with cystic fibrosis. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits in cystic fibrosis. This compound has also been studied for its potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a valuable tool for studying CFTR function in vitro and in vivo. However, there are some limitations to its use in lab experiments. This compound has been shown to have off-target effects on other ion channels, which may complicate data interpretation. In addition, this compound has limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One area of focus is the development of more selective CFTR inhibitors with fewer off-target effects. Another area of research is the investigation of this compound in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, there is a need for further studies on the long-term safety and efficacy of this compound in humans.
Conclusion
This compound is a promising compound for the treatment of cystic fibrosis and other diseases. Its selective inhibition of CFTR makes it a valuable tool for studying CFTR function in vitro and in vivo. However, there are limitations to its use in lab experiments, and further research is needed to fully understand its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. This compound has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that regulates the transport of chloride ions across cell membranes. Inhibition of CFTR activity can lead to improved lung function and reduced mucus production in individuals with cystic fibrosis.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-16-4-2-1-3-15(16)17(22)20-9-11-21(12-10-20)25(23,24)14-7-5-13(19)6-8-14/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQVVVRHOOYXIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.